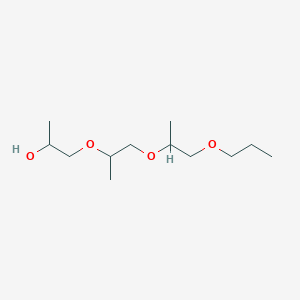

Tripropylene glycol monopropyl ether

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-[1-(1-propoxypropan-2-yloxy)propan-2-yloxy]propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O4/c1-5-6-14-8-11(3)16-9-12(4)15-7-10(2)13/h10-13H,5-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKEHLQXXZMANPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOCC(C)OCC(C)OCC(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear liquid with an odor of ether; [Dow Chemical MSDS] | |

| Record name | Propanol, 1(or 2)-[methyl-2-(methyl-2-propoxyethoxy)ethoxy]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tripropylene glycol propyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19024 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

96077-04-2 | |

| Record name | Tripropylene glycol mono-n-propyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096077042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanol, 1(or 2)-[methyl-2-(methyl-2-propoxyethoxy)ethoxy]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tri(propylene glycol) propyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Tripropylene Glycol Monopropyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Tripropylene glycol monopropyl ether (TPM), a versatile solvent with applications across various scientific and industrial sectors. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and a logical framework for understanding the determination of these essential chemical characteristics.

Core Physical Properties

This compound, identified by the CAS number 96077-04-2, is a hydrophilic glycol ether with low volatility. Its unique combination of a hydroxyl group, ether linkages, and an alkyl chain contributes to its broad solvency for both polar and non-polar substances.

Quantitative Data Summary

The following table summarizes the key physical properties of this compound. This data is essential for a wide range of applications, from reaction chemistry to formulation development.

| Physical Property | Value | Units | Conditions |

| Boiling Point | 261 | °C | at 101.3 kPa |

| Melting Point | < -75 | °C | |

| Flash Point | 113 | °C | Closed Cup |

| Vapor Pressure | 1.7 | Pa | at 20 °C |

| Density | 0.935 | g/mL | at 25 °C |

| Viscosity | 6.3 | cP | at 25 °C |

| Surface Tension | 29.8 | dyn/cm | at 25 °C |

| Water Solubility | Soluble | ||

| Refractive Index | 1.430 | at 20 °C |

Experimental Protocols

The determination of the physical properties of a chemical substance like this compound follows standardized methodologies to ensure accuracy, reproducibility, and comparability of data. While the specific experimental records for this particular compound are not publicly detailed, the following protocols outline the standard methods typically employed for the determination of each property.

1. Boiling Point Determination (ASTM D1078 / OECD 103)

The boiling point of volatile organic liquids is determined using the distillation method as outlined in ASTM D1078.[1][2][3][4][5]

-

Apparatus: A distillation flask, condenser, and a receiving graduate are assembled. A calibrated thermometer is placed to measure the vapor temperature.

-

Procedure: A measured volume of the sample is placed in the distillation flask. Heat is applied, and the temperature at which the first drop of condensate falls from the condenser is recorded as the initial boiling point. The heating is continued, and the temperature is recorded as a function of the volume of distillate collected. The boiling point is typically reported as the temperature at which a specific percentage of the sample has distilled.

2. Melting Point Determination (OECD 102)

For substances with a low melting point, the pour point method is often used as described in OECD Guideline 102.[6][7][8][9]

-

Apparatus: A test jar, a thermometer, and a cooling bath.

-

Procedure: The sample is heated and then cooled at a specified rate in the test jar. The sample is examined at intervals for flow characteristics. The pour point is the lowest temperature at which the sample will continue to flow when the jar is tilted.

3. Flash Point Determination (ASTM D93)

The flash point is determined using a Pensky-Martens closed-cup tester according to ASTM D93.[10][11][12][13][14]

-

Apparatus: A brass test cup with a close-fitting lid, a stirrer, a heating source, and an ignition source.

-

Procedure: The sample is placed in the test cup and heated at a slow, constant rate with continuous stirring. At specified temperature intervals, the stirring is stopped, and an ignition source is introduced into the vapor space of the cup. The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite.

4. Density Determination (OECD 109)

The density of liquids can be determined using a hydrometer, an oscillating densitometer, or the immersed body method as described in OECD 109.[15][16][17][18]

-

Apparatus: A hydrometer, a graduated cylinder, and a temperature-controlled bath.

-

Procedure: The sample is brought to the specified temperature in the graduated cylinder. The hydrometer is gently lowered into the sample until it floats freely. The density is read from the scale on the hydrometer at the point where the surface of the liquid meets the stem.

5. Viscosity Determination (ASTM D445)

The kinematic viscosity is determined by measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer.[19][20][21][22][23]

-

Apparatus: A calibrated glass capillary viscometer (e.g., Ubbelohde type), a temperature-controlled bath, and a stopwatch.

-

Procedure: The viscometer is filled with the sample and placed in the temperature-controlled bath until it reaches thermal equilibrium. The time taken for the liquid to flow between two marked points on the viscometer is measured. The kinematic viscosity is calculated by multiplying the flow time by the calibration constant of the viscometer.

6. Surface Tension Determination (OECD 115)

The surface tension of aqueous solutions is measured using methods such as the ring tensiometer, stirrup method, or the plate method.

-

Apparatus: A tensiometer with a platinum ring or plate, and a temperature-controlled sample vessel.

-

Procedure (Ring Method): A platinum ring is submerged in the test liquid and then slowly pulled through the liquid-air interface. The force required to detach the ring from the surface is measured, and from this, the surface tension is calculated.

7. Water Solubility Determination (OECD 105)

The water solubility is determined by the flask method for substances with solubility greater than 10 mg/L.[24][25][26][27][28]

-

Apparatus: A flask, a shaker or stirrer, and an analytical instrument for concentration measurement (e.g., GC, HPLC).

-

Procedure: An excess amount of the substance is added to a known volume of water in a flask. The mixture is agitated at a constant temperature until equilibrium is reached. The solution is then filtered or centrifuged to remove undissolved substance, and the concentration of the substance in the aqueous phase is determined by a suitable analytical method.

8. Refractive Index Determination (ASTM D1218)

The refractive index of transparent liquids is measured using a refractometer.[29][30][31][32][33]

-

Apparatus: An Abbe refractometer or a digital refractometer with a light source and a temperature-controlled prism.

-

Procedure: A small sample of the liquid is placed on the prism of the refractometer. The instrument is adjusted to bring the dividing line between the light and dark fields into the crosshairs of the eyepiece (for an Abbe refractometer) or until a stable reading is displayed (for a digital refractometer). The refractive index is read directly from the instrument's scale or display.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of the physical properties of a liquid chemical like this compound.

Caption: Generalized workflow for determining the physical properties of a liquid chemical.

References

- 1. petrolube.com [petrolube.com]

- 2. store.astm.org [store.astm.org]

- 3. standards.iteh.ai [standards.iteh.ai]

- 4. store.astm.org [store.astm.org]

- 5. ASTM D1078 (Distillation Range of Lacquer Solvents & Diluents) – SPL [spllabs.com]

- 6. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. laboratuar.com [laboratuar.com]

- 10. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

- 11. store.astm.org [store.astm.org]

- 12. ASTM D93 - eralytics [eralytics.com]

- 13. petrolube.com [petrolube.com]

- 14. Basics of Pensky-Martens closed-cup flash point testing | Anton Paar Wiki [wiki.anton-paar.com]

- 15. OECD n°109: Density of liquids and solids - Analytice [analytice.com]

- 16. oecd.org [oecd.org]

- 17. Density - Wikipedia [en.wikipedia.org]

- 18. acri.gov.tw [acri.gov.tw]

- 19. store.astm.org [store.astm.org]

- 20. nazhco.com [nazhco.com]

- 21. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]

- 22. American Society for Testing and Materials Standard ASTM D445 Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids - AG - Australian Business Licence and Information Service [ablis.business.gov.au]

- 23. img.antpedia.com [img.antpedia.com]

- 24. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 25. filab.fr [filab.fr]

- 26. oecd.org [oecd.org]

- 27. orbit.dtu.dk [orbit.dtu.dk]

- 28. Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances - PMC [pmc.ncbi.nlm.nih.gov]

- 29. store.astm.org [store.astm.org]

- 30. img.antpedia.com [img.antpedia.com]

- 31. petrolube.com [petrolube.com]

- 32. store.astm.org [store.astm.org]

- 33. standards.iteh.ai [standards.iteh.ai]

"Tripropylene glycol monopropyl ether chemical structure and isomers"

An In-depth Technical Guide to the Chemical Structure and Isomers of Tripropylene Glycol Monopropyl Ether

For Researchers, Scientists, and Drug Development Professionals

This compound (TPGPE) is a versatile solvent with a range of industrial applications. However, its complex isomeric nature presents significant challenges for characterization and can influence its physicochemical properties and biological activity. This technical guide provides a comprehensive overview of the chemical structure of TPGPE, a systematic elucidation of its eight possible isomers, and a discussion of the synthetic pathways leading to this isomeric mixture. While specific quantitative data for each individual isomer is scarce in publicly available literature, this guide summarizes the known properties of the isomeric mixture and provides detailed experimental protocols for synthesis and analysis based on related compounds. The guide also includes visualizations of the isomeric structures and synthetic pathways using the DOT language to aid in understanding the complex chemistry of this compound.

Introduction

This compound, with the chemical formula C12H26O4, is a member of the propylene glycol ether family.[1] These compounds are characterized by the presence of ether and alcohol functional groups, which impart a unique combination of solvency for both polar and non-polar substances. TPGPE is typically produced as a mixture of isomers, a consequence of the polymerization of propylene oxide.[2] Understanding the specific structures of these isomers is crucial for predicting their behavior in various applications, from industrial solvents to potential use in formulated products.

Chemical Structure and Isomerism

The synthesis of this compound involves the reaction of propanol with three equivalents of propylene oxide. The ring-opening of the propylene oxide epoxide can proceed via two pathways, leading to either a secondary or a primary alcohol. This, combined with the multiple propylene glycol units, results in a total of eight possible structural isomers.

The isomers can be broadly categorized based on the nature of the terminal hydroxyl group (primary or secondary alcohol) and the connectivity of the propylene glycol units. The IUPAC name for one of the primary isomers is 1-[1-(1-propoxypropan-2-yloxy)propan-2-yloxy]propan-2-ol.[1]

Elucidation of the Eight Possible Isomers

The eight isomers arise from the two possible ring-opening positions of each of the three propylene oxide molecules as they add to the growing chain. The addition of propylene oxide to an alcohol can result in either a secondary alcohol (the "alpha" isomer, which is typically the major product) or a primary alcohol (the "beta" isomer).

Diagram of Isomeric Structures

Caption: A conceptual representation of the eight possible isomers of TPGPE.

Physicochemical Properties

The physicochemical properties of this compound are typically reported for the isomeric mixture, as the separation of individual isomers is challenging.

| Property | Value | Reference |

| Molecular Formula | C12H26O4 | [1] |

| Molecular Weight | 234.33 g/mol | [3] |

| Boiling Point | 261 °C (lit.) | [3] |

| Density | 0.935 g/mL at 25 °C (lit.) | [3] |

| Refractive Index | n20/D 1.43 (lit.) | [3] |

| Solubility in Water | Soluble | [3] |

| Flash Point | 113 °C (closed cup) | [3] |

| Viscosity | 6.3 cP at 25 °C (lit.) | [3] |

| Surface Tension | 29.8 dyn/cm at 25 °C | [3] |

Experimental Protocols

Synthesis of this compound (Isomeric Mixture)

This protocol is a general procedure based on the known synthesis of propylene glycol ethers.

Materials:

-

n-Propanol

-

Propylene oxide

-

Potassium hydroxide (catalyst)

-

Inert atmosphere (e.g., Nitrogen)

-

Reaction vessel with stirring, heating, and cooling capabilities

-

Distillation apparatus

Procedure:

-

Charge the reaction vessel with n-propanol and a catalytic amount of potassium hydroxide under an inert nitrogen atmosphere.

-

Heat the mixture to the desired reaction temperature (typically 100-150 °C).

-

Slowly feed propylene oxide into the reactor, maintaining the temperature and pressure within a safe range. The molar ratio of n-propanol to propylene oxide should be approximately 1:3.

-

After the addition of propylene oxide is complete, continue to stir the mixture at the reaction temperature for a period to ensure complete reaction.

-

Cool the reaction mixture and neutralize the potassium hydroxide catalyst with an acid (e.g., acetic acid).

-

The resulting crude product is then purified by fractional distillation under reduced pressure to separate the desired this compound isomers from unreacted starting materials and lower and higher molecular weight byproducts.

Diagram of Synthetic Pathway

Caption: A simplified representation of the stepwise synthesis of TPGPE.

Analytical Characterization

Characterization of the isomeric mixture of this compound typically involves a combination of chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Objective: To separate the isomers and obtain their mass spectra for identification.

-

Column: A capillary column with a polar stationary phase is recommended for separating the isomers.

-

Injection: Split injection is typically used.

-

Oven Program: A temperature gradient program is necessary to achieve separation of the isomers.

-

Mass Spectrometry: Electron ionization (EI) is commonly used. The fragmentation patterns of the ethers will be characterized by cleavage alpha to the ether oxygen and subsequent rearrangements. The molecular ion peak may be weak or absent.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To provide information about the chemical environment of the protons (¹H NMR) and carbons (¹³C NMR) in the isomers.

-

Solvent: Deuterated chloroform (CDCl₃) is a common solvent.

-

¹H NMR: The spectrum will be complex due to the presence of multiple isomers. Key regions to analyze include the signals from the propyl group, the methyl groups of the propylene glycol units, and the methine and methylene protons of the polyether backbone. The chemical shifts of the protons adjacent to the terminal hydroxyl group can help to distinguish between primary and secondary alcohol isomers.

-

¹³C NMR: The spectrum will also show a multitude of signals corresponding to the different carbon environments in the isomers. The chemical shifts of the carbons bearing the hydroxyl group will be indicative of whether it is a primary or secondary alcohol.

Challenges in Isomer Separation and Characterization: The separation of the eight isomers of this compound is a significant analytical challenge due to their similar boiling points and polarities. Complete resolution by standard gas chromatography can be difficult to achieve. The analysis of the methyl ether analog, tripropylene glycol methyl ether (TPGME), has shown that the isomers often co-elute, making definitive identification and quantification of each isomer problematic.[4] Advanced separation techniques, such as multidimensional gas chromatography or preparative chromatography, may be required for the isolation of individual isomers.

Conclusion

This compound is a complex mixture of eight structural isomers. While the physicochemical properties of the mixture are well-documented, data on the individual isomers remains limited due to the challenges associated with their separation and purification. This guide has provided a systematic framework for understanding the isomeric complexity of TPGPE, along with generalized experimental protocols for its synthesis and analysis. Further research focusing on the isolation and characterization of the individual isomers is needed to fully understand the structure-property relationships of this important industrial solvent.

References

The Enigmatic Peptide: A Review of TPGPE

CAS Number: 20355-61-5

Chemical Name: N-(alpha-glutaroyl)-L-prolyl-L-phenylalanylglycine ethyl ester

Summary

This technical guide addresses the available information on the chemical compound TPGPE, identified by the CAS number 20355-61-5. Despite a comprehensive search of scientific literature, chemical databases, and patent repositories, detailed information regarding the synonyms, biological activity, experimental protocols, and associated signaling pathways of TPGPE remains elusive. This document outlines the confirmed chemical identity of the compound and candidly discusses the current lack of in-depth technical data.

Chemical Identity

The fundamental information available for TPGPE is its unique Chemical Abstracts Service (CAS) registry number and its systematic chemical name.

| Data Point | Value |

| CAS Number | 20355-61-5 |

| Chemical Name | N-(alpha-glutaroyl)-L-prolyl-L-phenylalanylglycine ethyl ester |

| Molecular Formula | C26H36N4O7 |

| Molecular Weight | 516.59 g/mol |

Synonyms and Alternative Identifiers

Exhaustive searches for synonyms or alternative commercial or research identifiers for TPGPE have not yielded any results. It is common for chemical compounds, especially those in early-stage research or with limited commercial application, to lack extensive naming conventions beyond their systematic chemical name.

Experimental Data and Protocols

A critical aspect of any technical guide is the inclusion of experimental data and detailed protocols. This allows for the replication and advancement of scientific findings. However, for TPGPE, no published studies detailing its synthesis, purification, or use in specific experimental assays could be located. The absence of such information prevents the inclusion of quantitative data tables and methodological descriptions.

Biological Activity and Signaling Pathways

The biological function and mechanism of action are central to understanding the potential applications of a compound in research and drug development. Regrettably, there is no available information in the public domain regarding the biological targets of TPGPE or the signaling pathways it may modulate. Without this foundational knowledge, it is not possible to construct the requested diagrams of signaling pathways or experimental workflows.

Discussion and Future Outlook

The current lack of accessible information on TPGPE suggests several possibilities. The compound may be part of a proprietary research program that has not yet been publicly disclosed. Alternatively, it could be a relatively obscure or legacy compound that has not been the subject of significant scientific investigation. It is also possible that research on TPGPE exists but is not indexed in commonly accessible scientific databases.

For researchers, scientists, and drug development professionals interested in TPGPE, the path forward would involve primary research to synthesize and characterize the compound. This would be followed by a systematic screening to identify its biological targets and elucidate its mechanism of action. Such foundational work would be a prerequisite for any further development and would be essential for populating a comprehensive technical guide in the future.

Conclusion

While the chemical identity of TPGPE (CAS 20355-61-5) is established, a thorough investigation reveals a significant gap in the publicly available scientific knowledge. Key information regarding its synonyms, experimental data, biological activity, and associated signaling pathways is not available at this time. This technical guide serves to document this information void and to underscore the need for foundational research to uncover the properties and potential applications of this enigmatic peptide.

An In-Depth Technical Guide to the Synthesis and Purification of Tripropylene Glycol Monopropyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for tripropylene glycol monopropyl ether. Drawing from established principles of alkoxylation chemistry and purification techniques, this document outlines the probable reaction pathways, experimental protocols, and methods for achieving high-purity this compound. While specific experimental data for the monopropyl ether is limited in publicly available literature, this guide extrapolates from closely related industrial processes for similar glycol ethers.

Synthesis of this compound

The synthesis of this compound is typically achieved through the base-catalyzed reaction of n-propanol with propylene oxide. This process, known as propoxylation, involves the sequential addition of propylene oxide molecules to the propanol initiator. The reaction proceeds in a stepwise manner, forming a homologous series of propylene glycol propyl ethers, including monopropylene glycol monopropyl ether, dipropylene glycol monopropyl ether, and the desired this compound.

The reaction is generally carried out under elevated temperature and pressure to ensure the reactants remain in the liquid phase and to achieve a practical reaction rate. A strong alkali catalyst, such as sodium hydroxide or sodium propoxide, is typically used to initiate the ring-opening of the propylene oxide.

A common industrial approach for producing higher glycol ethers involves a two-stage process. Initially, monopropylene glycol monopropyl ether is synthesized and then separated. The distillation bottoms, which are rich in dipropylene glycol monopropyl ether and other higher oligomers, are then reacted with additional propylene oxide to increase the yield of this compound.

Reaction Mechanism

The base-catalyzed propoxylation of an alcohol proceeds via an anionic ring-opening polymerization mechanism. The process begins with the deprotonation of the alcohol by the strong base, forming an alkoxide. This alkoxide then acts as a nucleophile, attacking one of the carbon atoms of the propylene oxide ring. This results in the opening of the epoxide ring and the formation of a new alkoxide, which can then react with another propylene oxide molecule. This chain propagation continues, leading to the formation of a mixture of polypropylene glycol ethers of varying chain lengths.

Experimental Protocol: A Probable Synthesis Route

The following protocol is a generalized procedure based on methods for producing similar propylene glycol ethers, such as the methyl and butyl analogs.[1][2] Optimization of these parameters would be necessary to maximize the yield and purity of this compound.

Step 1: Synthesis of Propylene Glycol Monopropyl Ether and Dipropylene Glycol Monopropyl Ether Rich Mixture

-

Reactor Setup: A high-pressure stainless-steel reactor equipped with a mechanical stirrer, heating and cooling capabilities, a pressure gauge, and ports for the addition of reactants and catalyst is required.

-

Catalyst Preparation: A solution of a strong base, such as sodium hydroxide or sodium propoxide, in n-propanol is prepared. The concentration of the catalyst is a critical parameter that influences the reaction rate and selectivity.

-

Reaction Initiation: The reactor is charged with n-propanol and the catalyst solution. The reactor is then sealed and heated to the desired reaction temperature, typically in the range of 100-180°C.[3]

-

Propylene Oxide Addition: Propylene oxide is then fed into the reactor at a controlled rate to manage the exothermic nature of the reaction and maintain a constant temperature. The reaction is typically carried out under a pressure of 0.5 - 2 MPa.

-

Reaction Monitoring: The reaction progress can be monitored by measuring the consumption of propylene oxide or by periodically analyzing samples of the reaction mixture using gas chromatography (GC).

-

Reaction Termination: Once the desired conversion of propylene oxide is achieved, the reaction is stopped by cooling the reactor and neutralizing the catalyst.

Step 2: Synthesis of this compound

-

Distillation of Lighter Components: The crude reaction mixture from Step 1 is subjected to distillation to remove unreacted n-propanol and the monopropylene glycol monopropyl ether fraction.

-

Reaction of Distillation Bottoms: The distillation bottoms, which are enriched in dipropylene glycol monopropyl ether, are then used as the starting material for the synthesis of the tripropylene glycol ether.

-

Second Propoxylation: The dipropylene glycol monopropyl ether-rich mixture is charged back into the reactor, and additional propylene oxide is added under catalytic conditions, similar to Step 1, to promote the formation of this compound.

-

Catalyst Neutralization: Upon completion of the second propoxylation, the catalyst is neutralized.

Purification of this compound

The crude product from the synthesis is a mixture of different propylene glycol ether oligomers, unreacted starting materials, and catalyst residues. A multi-step purification process is necessary to isolate this compound with high purity.

Purification Protocol

-

Neutralization and Filtration: The first step in purification is the neutralization of the alkaline catalyst. An acid, such as oxalic acid, can be used to precipitate the catalyst as a salt.[1][2] The precipitated salt is then removed by filtration.

-

Fractional Distillation: The neutralized and filtered crude product is then subjected to fractional distillation under reduced pressure. This is the most critical step for separating the different glycol ether oligomers based on their boiling points. A distillation column with sufficient theoretical plates is required to achieve good separation. The distillation is typically carried out in stages to first remove any light components and then to separate the dipropylene glycol ether from the desired tripropylene glycol ether fraction.

Illustrative Distillation Parameters

The following table provides hypothetical distillation parameters for the purification of tripropylene glycol methyl ether, which can serve as a starting point for the purification of the propyl ether.[1]

| Parameter | Value |

| Pressure | -0.092 to -0.097 MPa |

| Still Temperature | 82 to 88 °C |

| Bottoms Tower Joint Temperature | 74 to 80 °C |

| Top Tower Joint Temperature | 65 to 70 °C |

| Tower Top Temperature | 58 to 65 °C |

| Extraction Reflux Ratio | 1:1 |

Note: These parameters are for the distillation of dipropylene glycol methyl ether and would need to be adjusted for this compound due to its higher boiling point.

Data Presentation

Typical Reaction Conditions for Propylene Glycol Ether Synthesis

| Parameter | Typical Range | Reference |

| Reaction Temperature | 100 - 180 °C | [3] |

| Reaction Pressure | 0.5 - 2 MPa | |

| Catalyst | Strong Alkali (e.g., NaOH, NaOR) | [3] |

Purity of Tripropylene Glycol Methyl Ether after Purification

| Product | Purity (by GC) | Reference |

| Tripropylene Glycol Methyl Ether | > 97.0% | [4] |

Visualizations

Synthesis Pathway

Caption: General synthesis pathway for this compound.

Experimental Workflow

Caption: A typical experimental workflow for synthesis and purification.

References

- 1. CN104326884A - Method for producing tripropylene glycol methyl ether - Google Patents [patents.google.com]

- 2. CN104230678A - Method for producing dipropylene glycol butyl ether and tripropylene glycol butyl ether - Google Patents [patents.google.com]

- 3. EP2231572B1 - Production of propylene glycol monoalkyl ether - Google Patents [patents.google.com]

- 4. Tripropylene Glycol Methyl Ether With Competitive Price | cas no 112 34 5 [boxa-solvents.com]

Solubility of Tripropylene Glycol Monopropyl Ether in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Tripropylene glycol monopropyl ether (TPM). Due to its amphipathic nature, possessing both ether and hydroxyl functionalities, as well as a significant alkyl chain, TPM exhibits a versatile solvency profile, making it a valuable component in a wide array of formulations. This document summarizes its known miscibility with various organic solvent classes, outlines detailed experimental protocols for solubility determination, and provides visual workflows to guide laboratory practices.

Overview of this compound (TPM)

This compound is a colorless, low-volatility solvent with a mild odor. Its chemical structure, featuring a propyl ether group and a terminal hydroxyl group on a tripropylene glycol backbone, imparts a unique balance of hydrophobicity and hydrophilicity. This structure allows for interaction with a broad range of chemical species, from polar to non-polar, making it an effective solvent, co-solvent, and coupling agent in numerous applications, including coatings, cleaners, inks, and pharmaceutical formulations.

Solubility and Miscibility Profile

The following table summarizes the expected miscibility of this compound with common organic solvent classes based on its chemical properties and information from technical literature. "Miscible" indicates that the two liquids will mix in all proportions to form a single homogeneous phase at room temperature.

| Solvent Class | Representative Solvents | Expected Miscibility with TPM |

| Alcohols | Methanol, Ethanol, Isopropanol, n-Butanol | Miscible |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK), Methyl Isobutyl Ketone (MIBK) | Miscible |

| Esters | Ethyl Acetate, Isopropyl Acetate, n-Butyl Acetate | Miscible |

| Aromatic Hydrocarbons | Toluene, Xylene | Miscible |

| Aliphatic Hydrocarbons | Heptane, Hexane | Partially Miscible to Immiscible |

| Glycol Ethers | Propylene Glycol Methyl Ether (PM), Dipropylene Glycol n-Butyl Ether (DPnB) | Miscible |

| Water | Soluble/Miscible |

Note on Water Solubility: Technical data sheets for similar propylene glycol ethers indicate good water solubility. The presence of the hydroxyl group and ether linkages in the TPM molecule allows for hydrogen bonding with water, contributing to its miscibility.

Experimental Protocols for Solubility Determination

For applications requiring precise knowledge of solubility, experimental determination is recommended. Below are detailed protocols for both qualitative miscibility testing and quantitative solubility determination.

Visual Miscibility Determination

This method provides a rapid qualitative assessment of whether two liquids are miscible, partially miscible, or immiscible.

Materials:

-

This compound (TPM)

-

Solvent of interest

-

Calibrated pipettes or graduated cylinders

-

Small, clear glass vials or test tubes with closures

-

Vortex mixer (optional)

Procedure:

-

Preparation: Ensure all glassware is clean and dry to prevent contamination.

-

Measurement: Using a calibrated pipette, add a known volume of TPM (e.g., 5 mL) to a clear glass vial.

-

Addition of Solvent: To the same vial, add an equal volume of the organic solvent being tested.

-

Mixing: Securely cap the vial and invert it several times or gently agitate using a vortex mixer for approximately 30 seconds.

-

Observation: Allow the vial to stand undisturbed for at least 5 minutes. Observe the contents against a well-lit background.

-

Miscible: A single, clear, homogeneous phase is observed.

-

Immiscible: Two distinct layers are visible.

-

Partially Miscible: The solution appears cloudy or forms an emulsion that may or may not separate over time.

-

-

Confirmation: To confirm miscibility, the test can be repeated with different volume ratios of TPM and the solvent (e.g., 1:3 and 3:1).

Quantitative Solubility Determination by Gas Chromatography (GC)

For a precise quantitative measurement of solubility, particularly for sparingly soluble components, gas chromatography is a powerful technique. This protocol outlines a general approach.

Materials and Equipment:

-

Gas chromatograph (GC) with a suitable detector (e.g., Flame Ionization Detector - FID)

-

Appropriate GC column (e.g., a polar capillary column)

-

Saturated solutions of TPM in the solvent of interest at a controlled temperature

-

Unsaturated standards of TPM in the solvent of interest with known concentrations

-

Syringes for sample injection

-

Thermostatically controlled shaker or water bath

Procedure:

-

Preparation of Saturated Solution:

-

In a sealed container, add an excess amount of TPM to the solvent of interest.

-

Agitate the mixture in a thermostatically controlled shaker or water bath at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the solution to settle, ensuring there is an undissolved phase of TPM present.

-

-

Preparation of Calibration Standards:

-

Prepare a series of standard solutions of TPM in the solvent of interest at concentrations below the expected saturation point.

-

-

GC Method Development:

-

Develop a GC method capable of separating TPM from the solvent. This includes optimizing the oven temperature program, injector and detector temperatures, and carrier gas flow rate.

-

-

Calibration Curve Generation:

-

Inject the prepared standard solutions into the GC and record the peak area for TPM.

-

Plot a calibration curve of peak area versus concentration.

-

-

Analysis of Saturated Solution:

-

Carefully withdraw a known volume of the clear supernatant from the saturated solution, being cautious not to disturb the undissolved TPM.

-

If necessary, dilute the sample with the pure solvent to bring the concentration within the range of the calibration curve.

-

Inject the (diluted) sample into the GC and record the peak area for TPM.

-

-

Calculation of Solubility:

-

Using the peak area from the saturated solution and the calibration curve, determine the concentration of TPM in the saturated solution. This concentration represents the solubility at the specified temperature.

-

Visualized Workflows

The following diagrams, created using the DOT language, illustrate the logical flow of the experimental protocols described above.

Caption: Visual workflow for determining the miscibility of TPM in an organic solvent.

Caption: Workflow for the quantitative determination of TPM solubility using gas chromatography.

Conclusion

This compound is a highly versatile solvent with excellent miscibility with a wide range of polar and non-polar organic solvents. While comprehensive quantitative solubility data is limited, its general solubility characteristics can be inferred from its chemical structure. For applications requiring precise solubility values, the experimental protocols provided in this guide offer robust methods for their determination. The versatility of TPM continues to make it a valuable tool for researchers and professionals in drug development and other scientific fields.

In-Depth Technical Guide to the Safe Laboratory Use of Tripropylene Glycol Monopropyl Ether

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data, handling procedures, and toxicological background for Tripropylene glycol monopropyl ether (CAS No. 96077-04-2) for its use in a laboratory setting. Due to the limited availability of specific toxicological data for this compound, this document also includes information from closely related propylene glycol ethers to provide a more complete safety profile through a read-across approach.

Section 1: Chemical Identification and Properties

This compound, also known as Tri(propylene glycol) propyl ether or TPnP, is a colorless liquid used as a cosolvent in various applications, including water-based coatings and cleaners. Its fundamental physical and chemical properties are essential for safe handling and storage.

Quantitative Physical and Chemical Data

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Unit | Reference(s) |

| CAS Number | 96077-04-2 | - | |

| Molecular Formula | C₁₂H₂₆O₄ | - | |

| Molecular Weight | 234.33 | g/mol | |

| Boiling Point | 261 | °C | [1] |

| Density | 0.935 | g/mL at 25 °C | [1] |

| Flash Point | 113 (235.4) | °C (°F) - closed cup | |

| Refractive Index | 1.43 | n20/D | [1] |

| Viscosity | 6.3 | cP at 25 °C | [1] |

| Surface Tension | 29.8 | dyn/cm at 25 °C | |

| Solubility | Soluble in water | - |

Section 2: Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a substance that causes serious eye irritation.

GHS Classification

| Hazard Class | Category | Hazard Statement |

| Serious eye damage/eye irritation | Category 2 | H319: Causes serious eye irritation |

Source: Sigma-Aldrich Safety Data Sheet

GHS Label Elements

Caption: GHS Hazard Profile for this compound.

Section 3: Toxicological Profile

Read-Across Toxicological Data for Structurally Similar Glycol Ethers

To inform risk assessment, data from structurally similar compounds—Tripropylene glycol monomethyl ether (TPM) and Tripropylene glycol monobutyl ether (TPNB)—are presented below. This "read-across" approach is a common method for estimating the potential hazards of a substance when specific data is lacking. Propylene glycol ethers as a class generally exhibit a low toxicity profile.[1]

| Substance (CAS No.) | Route | Species | Value | Unit | Classification | Reference(s) |

| TPM (25498-49-1) | Oral | Rat | LD50: 3200 - 3400 | mg/kg | Not Classified | [1][2] |

| Dermal | Rabbit | LDLo: 14505 | mg/kg | Not Classified | [1] | |

| Inhalation | Rat | LC50: >30 (8hr) | ppm | May cause drowsiness or dizziness | [2] | |

| Skin Irritation | - | - | - | Not Classified | [2] | |

| TPNB (55934-93-5) | Oral | Rat | LD50: 2800 | mg/kg | May be harmful if swallowed | [3] |

| Dermal | Rabbit | LD₅₀: >2000 | mg/kg | Not Classified | [4] | |

| Skin Irritation | Rabbit | - | - | Mild Irritation | [4] |

LD50: Lethal Dose, 50%; LDLo: Lowest published lethal dose; LC50: Lethal Concentration, 50%.

Section 4: Emergency Procedures and First Aid

Proper first aid and emergency response are critical to mitigate exposure. The following workflows outline the necessary steps for handling personnel exposure and accidental spills.

First Aid Workflow for Exposure

Caption: First aid procedures for different routes of exposure.

Spill Response Workflow

Caption: Step-by-step workflow for managing an accidental spill.

Section 5: Experimental Protocols Cited in Toxicological Assessment

Safety classifications are determined by standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Understanding these methods is crucial for interpreting toxicological data.

OECD Guideline 404: Acute Dermal Irritation/Corrosion

This test is designed to assess the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.

-

Principle: A single dose of the test substance (0.5 mL for liquids) is applied to a small area (approx. 6 cm²) of the skin of an albino rabbit.[5] An untreated area of skin serves as the control.

-

Procedure:

-

The substance is applied to the test site for a fixed period, typically 4 hours.[5]

-

After the exposure period, the residual substance is removed.

-

The skin is examined for signs of erythema (redness) and edema (swelling) at 60 minutes, and then at 24, 48, and 72 hours after removal.

-

If effects persist, observations may continue for up to 14 days to determine the reversibility of the lesions.[6]

-

-

Evaluation: Skin reactions are scored based on a standardized grading system. If irreversible damage like necrosis or ulceration occurs, the substance is classified as corrosive. If reversible damage is observed, it is classified as an irritant.[6]

OECD Guideline 405: Acute Eye Irritation/Corrosion

This is the relevant test for the classified hazard of this compound.

-

Principle: The test substance is applied in a single dose into the conjunctival sac of one eye of an albino rabbit, with the untreated eye serving as a control.

-

Procedure:

-

A weight-of-evidence analysis of existing data is performed first to avoid unnecessary animal testing.

-

If testing is required, a single animal is tested initially. A dose of the substance is instilled in the lower conjunctival sac.

-

The eyelids are held together for about one second to prevent loss of the material. The eye is generally not washed out for at least 24 hours.

-

The eyes are examined at 1, 24, 48, and 72 hours after application.

-

-

Evaluation: The degree of eye irritation is evaluated by scoring lesions of the cornea, iris, and conjunctiva. The reversibility of the effects is a key factor in the final classification. If a corrosive or severe irritant effect is found in the first animal, no further testing is performed.

OECD Guideline 420: Acute Oral Toxicity - Fixed Dose Procedure

This method is used to determine the intrinsic toxicity of a substance after a single oral dose and is an alternative to classical LD50 tests.

-

Principle: The test avoids using animal death as an endpoint and instead relies on observing clear signs of toxicity at one of a series of fixed dose levels (5, 50, 300, 2000, or 5000 mg/kg).

-

Procedure:

-

The test typically uses a small number of female rats. Animals are fasted prior to dosing.

-

A sighting study is performed first, starting with a dose expected to produce some toxicity (e.g., 300 mg/kg).

-

Based on the sighting study, a main study is conducted with a group of animals at a selected dose level.

-

Animals are observed for a total of 14 days for signs of toxicity and mortality.

-

-

Evaluation: The results allow the substance to be classified for acute toxicity according to the GHS. The procedure identifies a dose that causes evident toxicity or death, or it determines that no effects are seen at the highest dose.

References

"Toxicology and handling precautions for Tripropylene glycol monopropyl ether"

An In-depth Technical Guide to the Toxicology and Handling of Tripropylene Glycol Monopropyl Ether

Introduction

This compound (TPM), identified by CAS No. 25498-49-1, is a versatile solvent characterized by its low volatility and high solvency for a variety of polar and non-polar substances. Its applications are widespread, finding use in coatings, cleaning formulations, agricultural products, inks, textiles, cosmetics, and adhesives.[1] For researchers, scientists, and drug development professionals who may encounter this compound, a thorough understanding of its toxicological profile and requisite handling precautions is paramount to ensure occupational safety and experimental integrity. This guide provides a comprehensive overview of the toxicology of TPM, details of key experimental protocols, and explicit guidance on safe handling procedures.

Toxicological Profile

This compound generally exhibits a low order of acute toxicity across oral, dermal, and inhalation routes of exposure.[1][2] It is not considered to be a skin sensitizer, mutagenic, carcinogenic, or a reproductive toxicant.[1][2][3] The primary health concerns are slight eye irritation and, with high concentrations of vapor, potential central nervous system effects such as drowsiness or dizziness.[1][3][4] Prolonged and repeated skin contact with excessive amounts may lead to kidney damage.[1]

Data Presentation: Summary of Toxicological Endpoints

The following tables summarize the key quantitative data available for this compound.

Table 1: Acute Toxicity Data

| Exposure Route | Species | Value | Reference(s) |

| Oral | Rat | LD50: 3,200 - 3,500 mg/kg | [2][3][5][6][7] |

| Dermal | Rabbit | LD50: >15,400 mg/kg | [2][3][5][7] |

| Inhalation | Rat | LC50: > 30 ppm (8-hour exposure) | [3][7] |

Table 2: Other Toxicological Endpoints

| Endpoint | Result | Reference(s) |

| Skin Irritation | Not classified as a skin irritant; may cause mild, transient irritation. Prolonged contact may cause dermatitis. | [2][3][4] |

| Eye Irritation | May cause slight, transient eye irritation. | [1][3] |

| Sensitization | Not expected to be a skin sensitizer. | [1][7] |

| Genotoxicity | Not considered mutagenic based on in-vitro assays. | [1][2] |

| Carcinogenicity | Not classified as a carcinogen by major regulatory bodies. | [1][3] |

| Reproductive Toxicity | No evidence of reproductive or developmental toxicity observed. | [1][3][8] |

| Target Organ Toxicity | Single exposure may cause drowsiness or dizziness. Repeated, excessive skin contact may affect the kidneys. | [1][3][4] |

Experimental Protocols

The toxicological data for TPM are derived from standardized tests, frequently following guidelines established by the Organisation for Economic Co-operation and Development (OECD). Below are the methodologies for key cited experiments.

OECD Test Guideline 401: Acute Oral Toxicity

-

Purpose: To determine the short-term toxicity of a substance when administered in a single oral dose.

-

Methodology: The test substance is administered orally by gavage in graduated doses to several groups of experimental animals (typically rats). A control group receives the vehicle only. The animals are observed for signs of toxicity and mortality over a period of 14 days. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and behavior. Body weights are recorded, and all animals are subjected to a gross necropsy at the end of the study.

-

Endpoint: The LD50 (median lethal dose), which is the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals, is calculated.[5]

OECD Test Guideline 402: Acute Dermal Toxicity

-

Purpose: To assess the toxicity of a substance following a single, short-term dermal application.

-

Methodology: The substance is applied to a shaved area of the skin (at least 10% of the body surface area) of the test animals (typically rats or rabbits) and held in contact with the skin with a porous gauze dressing for 24 hours.[5] Several dose groups are used. Animals are observed for 14 days for signs of toxicity and mortality.

-

Endpoint: The dermal LD50 is determined, along with observations on any local skin reactions and systemic toxic effects.

OECD Test Guideline 404: Acute Dermal Irritation/Corrosion

-

Purpose: To assess the potential of a substance to cause irreversible (corrosion) or reversible (irritation) inflammatory changes to the skin.

-

Methodology: A small amount of the test substance is applied to a patch of skin on a single animal (typically an albino rabbit). After a 4-hour exposure, the substance is removed. The site is then examined for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) and scored according to a graded system.[5]

-

Endpoint: The substance is classified based on the severity, duration, and reversibility of the skin reactions observed.

OECD Test Guideline 414: Prenatal Developmental Toxicity Study

-

Purpose: To provide information on the effects of prenatal exposure on the pregnant test animal and on the developing organism.

-

Methodology: The test substance is administered to pregnant animals (typically rats or rabbits) during the period of major organogenesis.[8] Doses are given daily. The dams are monitored for signs of toxicity, and body weight and food consumption are recorded. Just prior to parturition, the dams are euthanized, and the uterine contents are examined.

-

Endpoint: Key endpoints include maternal toxicity, pre- and post-implantation loss, fetal body weight, and the incidence of fetal malformations (external, visceral, and skeletal).

Visualized Experimental and Logic Workflows

The assessment of a chemical's hazard profile and the subsequent determination of handling precautions follow a logical progression.

Caption: Workflow for Chemical Toxicology Assessment.

Caption: Hazard-Based Safety Precaution Logic.

Handling and Safety Precautions

Adherence to strict safety protocols is essential when working with this compound.

Engineering Controls

-

Ventilation: Work should be conducted in a well-ventilated area to maintain airborne concentrations below exposure limits.[3][4] Local exhaust ventilation is recommended, particularly when the material is heated, sprayed, or a mist is formed.[6][9]

-

Safety Equipment: Eyewash stations and safety showers should be readily accessible in areas where TPM is handled.[9]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Chemical safety goggles or glasses with side shields are mandatory to prevent eye contact.[2][5][10]

-

Skin Protection: Wear suitable chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin contact.[2][10] Good personal hygiene, including washing hands thoroughly after handling, is critical.[9]

-

Respiratory Protection: Under normal conditions with adequate ventilation, respiratory protection is not typically required.[5] If operations generate aerosols or mists, or if ventilation is inadequate, a NIOSH-approved respirator appropriate for organic vapors should be used.[6][10]

Storage and Handling

-

General Handling: Avoid breathing vapors or mists and prevent contact with eyes, skin, and clothing.[3][4][9] Use non-sparking tools and ground containers during transfer.

-

Storage Conditions: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[2] Keep containers tightly closed when not in use.[3][4]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[2][3] The material may cause discoloration with mild steel or copper; lined steel or stainless steel containers are preferred for long-term storage.[2]

First Aid Measures

-

Inhalation: If overcome by exposure, move the victim to fresh air immediately. If symptoms such as dizziness persist, seek medical attention.[3][4]

-

Skin Contact: Remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[3][4] Seek medical attention if irritation develops or persists.

-

Eye Contact: Immediately flush eyes with a copious stream of water for at least 15 minutes, holding the eyelids open.[3][4] If irritation persists, obtain medical attention.

-

Ingestion: Do not induce vomiting. If a large amount is swallowed, rinse the mouth with water and seek immediate medical advice.[3][4][9]

Spill and Leak Procedures

-

Minor Spills: Remove all sources of ignition.[2] Absorb the spill with an inert, non-combustible material such as sand or earth. Collect the material and place it in a suitable container for disposal.

-

Major Spills: Evacuate the area. Prevent the material from entering drains, ditches, or rivers by using appropriate barriers.[5][9] Wear full protective equipment, including respiratory protection.

Conclusion

This compound is a chemical with a low acute toxicity profile, but it necessitates careful handling to mitigate potential risks. The primary hazards are slight eye irritation and central nervous system depression from high vapor concentrations. For researchers and professionals, implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to established safe storage and handling practices are essential for ensuring a safe working environment. A comprehensive understanding of its toxicological properties allows for an informed risk assessment and the effective application of these critical safety measures.

References

- 1. lyondellbasell.com [lyondellbasell.com]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. aglayne.com [aglayne.com]

- 4. ecolink.com [ecolink.com]

- 5. TRIPROPYLENE GLYCOL MONOMETHYL ETHER - Safety Data Sheet [chemicalbook.com]

- 6. cloudfront.zoro.com [cloudfront.zoro.com]

- 7. saas-tw-fs.usequantum.com [saas-tw-fs.usequantum.com]

- 8. ec.europa.eu [ec.europa.eu]

- 9. mpfs.io [mpfs.io]

- 10. carlroth.com [carlroth.com]

"Spectroscopic data (NMR, IR, Mass Spec) of Tripropylene glycol monopropyl ether"

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Tripropylene glycol monopropyl ether (CAS No. 96077-04-2), a versatile solvent and intermediate in various industrial and pharmaceutical applications. This document presents available quantitative data in structured tables, details experimental protocols for spectroscopic analysis, and includes a logical workflow diagram for clarity.

Chemical Structure and Properties

This compound is a complex ether-alcohol with the chemical formula C₁₂H₂₆O₄ and a molecular weight of 234.33 g/mol . Its structure consists of a tripropylene glycol backbone with a terminal propyl ether group.

IUPAC Name: 1-[1-(1-propoxypropan-2-yloxy)propan-2-yloxy]propan-2-ol

Spectroscopic Data

The following sections summarize the available and predicted spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

0.8-1.0 ppm (triplet): Terminal methyl protons of the propyl group (-OCH₂CH₂CH₃ ).

-

1.0-1.2 ppm (doublets): Methyl protons of the propylene glycol units (-OCH(CH₃ )CH₂-).

-

1.4-1.6 ppm (sextet): Methylene protons of the propyl group (-OCH₂CH₂ CH₃).

-

3.2-3.7 ppm (multiplets): Methylene and methine protons of the propylene glycol backbone and the methylene protons of the propyl ether (-OCH₂ CH₂CH₃, -OCH (CH₃)CH₂ O-).

-

3.8-4.1 ppm (multiplet): Methine proton adjacent to the terminal hydroxyl group (-CH (OH)CH₃).

-

Variable ppm (singlet, broad): Hydroxyl proton (-OH ).

¹³C NMR: The following table summarizes the available ¹³C NMR spectral data.

| Chemical Shift (ppm) | Assignment |

| Data not available | Specific peak assignments are not available |

Note: While a ¹³C NMR spectrum is noted as available in PubChem, specific peak data is not provided. The expected spectrum would show a series of signals between 15-20 ppm for the methyl carbons and between 60-80 ppm for the oxygen-linked methylene and methine carbons.

Infrared (IR) Spectroscopy (Predicted)

A dedicated experimental IR spectrum for this compound is not publicly available. However, the spectrum is predicted to have the following characteristic absorption bands based on its functional groups:

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity |

| 3600-3200 | O-H Stretch (alcohol) | Strong, Broad |

| 2970-2850 | C-H Stretch (alkane) | Strong |

| 1150-1050 | C-O Stretch (ether & alcohol) | Strong |

| 1470-1430 | C-H Bend (alkane) | Medium |

| 1380-1370 | C-H Bend (alkane) | Medium |

Mass Spectrometry (MS)

Mass spectrometry data is available for this compound, providing insights into its fragmentation patterns under electron ionization.

| Method | Key Fragments (m/z) |

| GC-MS | 45, 59, 117 |

| MS-MS | 101.1, 117.1, 159 |

The fragmentation of glycol ethers typically involves cleavage of the C-O and C-C bonds, leading to the formation of smaller, stable oxonium ions. The base peak at m/z 45 is characteristic of the [CH₃CHOCH₃]⁺ fragment.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy

-

Sample Preparation: Dissolve a small amount of this compound in a deuterated solvent (e.g., CDCl₃ or D₂O).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Set the spectral width to cover the expected chemical shift range (typically 0-12 ppm).

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to obtain singlet peaks for each unique carbon atom.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

IR Spectroscopy

-

Sample Preparation: As this compound is a liquid, it can be analyzed neat. Place a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Data Processing: Perform a background subtraction to remove atmospheric (CO₂, H₂O) absorptions.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Dilute the this compound sample in a suitable volatile solvent (e.g., dichloromethane or methanol).

-

Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.

-

Chromatographic Separation:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).

-

Injector Temperature: Typically 250°C.

-

Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 280°C) to ensure separation of any impurities.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometry:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from a low m/z (e.g., 40) to a value greater than the molecular weight (e.g., 300).

-

-

Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram and analyze its mass spectrum for characteristic fragments.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid sample like this compound.

Caption: A flowchart illustrating the general workflow for spectroscopic analysis.

An In-depth Technical Guide to the Thermal Stability and Decomposition of Tripropylene Glycol Monopropyl Ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tripropylene glycol monopropyl ether (TPGPE) is a high-boiling, colorless solvent with a mild odor, belonging to the family of propylene glycol ethers. Its unique combination of ether and alcohol functionalities, coupled with its low volatility, makes it a valuable component in a wide range of industrial and commercial applications, including as a solvent in coatings, inks, and cleaning formulations. In the pharmaceutical and drug development sectors, understanding the thermal stability and decomposition profile of excipients like TPGPE is of paramount importance to ensure product quality, safety, and regulatory compliance. This technical guide provides a comprehensive overview of the thermal behavior of this compound, including its physical properties, thermal stability analysis, decomposition pathways, and recommended experimental protocols.

Physicochemical Properties of this compound

A thorough understanding of the fundamental physicochemical properties of TPGPE is essential for interpreting its thermal behavior. Key properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₂H₂₆O₄ | |

| Molecular Weight | 234.33 g/mol | |

| CAS Number | 1569-01-3 | |

| Boiling Point | 242.4 °C at 760 mmHg | |

| Flash Point | 120 °C (Closed Cup) | |

| Autoignition Temperature | Not available | |

| Density | 0.965 g/cm³ at 20 °C | |

| Vapor Pressure | 0.02 mmHg at 20 °C |

Thermal Stability Analysis

The thermal stability of a substance refers to its ability to resist decomposition upon heating. For TPGPE, this is a critical parameter, especially in applications involving elevated temperatures. The primary techniques used to evaluate thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides information on the onset of decomposition, the rate of decomposition, and the amount of residual mass.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine transition temperatures such as melting point, glass transition temperature, and the enthalpy of reactions, including decomposition. DSC can detect exothermic (heat-releasing) or endothermic (heat-absorbing) decomposition processes.

Similar to TGA, specific DSC data for TPGPE is scarce. However, DSC is a standard method for assessing the thermal stability of chemicals, as outlined in ASTM E537. This method is crucial for detecting potentially hazardous exothermic reactions.

Decomposition Pathways and Products

The thermal decomposition of glycol ethers can proceed through various mechanisms, including dehydration, oxidation, and radical chain reactions. The specific pathway and resulting products depend on factors such as temperature, the presence of oxygen, and the presence of catalysts.

Inert Atmosphere Decomposition (Pyrolysis)

In the absence of oxygen, the primary decomposition mechanism for propylene glycol is dehydration.[2] This process can lead to the formation of various volatile organic compounds. Key decomposition products of propylene glycol pyrolysis include:[2]

-

Propanal

-

Acetone

-

Formaldehyde

For higher molecular weight polypropylene glycols, the decomposition is more complex and involves the cleavage of ether linkages, leading to a broader range of smaller molecules. A study on the thermal decomposition of a mono-2-ethylhexyl polypropylene glycol indicated that the ether bonds are susceptible to breaking, resulting in the formation of carbonyl groups.[3]

Oxidative Decomposition

In the presence of oxygen, the decomposition of glycol ethers is often accelerated and can lead to the formation of different products. Glycol ethers are known to form peroxides upon exposure to air and light, which can be unstable and decompose upon heating. The oxidative degradation of propylene glycol can produce acidic compounds.[4] A study on the oxidative degradation of ethylene glycol, a related compound, showed the formation of oxalic, formic, and glycolic acids.[5] It is plausible that the oxidative decomposition of TPGPE would also lead to the formation of acidic byproducts.

The general signaling pathway for the thermal decomposition of a generic propylene glycol ether can be visualized as follows:

Experimental Protocols

To obtain precise data on the thermal stability and decomposition of this compound, the following experimental protocols are recommended.

Thermogravimetric Analysis (TGA) Protocol

A standard experimental workflow for TGA is as follows:

Methodology Details:

-

Apparatus: A calibrated thermogravimetric analyzer.

-

Sample Size: 5-10 mg of this compound.

-

Crucible: Platinum or alumina pan.

-

Atmosphere: High-purity nitrogen (for inert conditions) or dry air (for oxidative conditions) at a flow rate of 20-50 mL/min.

-

Temperature Program: Heat the sample from ambient temperature to 600°C at a constant heating rate of 10°C/min.

-

Data Analysis: Determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the temperature of the maximum rate of mass loss from the derivative of the TGA curve (DTG curve).

Differential Scanning Calorimetry (DSC) Protocol

The following diagram illustrates a typical DSC experimental workflow.

Methodology Details:

-

Apparatus: A calibrated differential scanning calorimeter.

-

Sample Size: 2-5 mg of this compound.

-

Crucible: Aluminum or stainless steel pan, hermetically sealed to prevent evaporation before decomposition.

-

Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program: Heat the sample from ambient temperature to 400°C at a heating rate of 10°C/min.

-

Data Analysis: Identify and quantify any endothermic or exothermic peaks associated with decomposition. Determine the onset temperature, peak temperature, and the enthalpy of decomposition.

Safety Considerations

When conducting thermal analysis of glycol ethers, it is crucial to adhere to strict safety protocols.

-

Ventilation: All experiments should be performed in a well-ventilated area or under a fume hood to avoid inhalation of potentially harmful decomposition products.

-

Peroxide Formation: Glycol ethers can form explosive peroxides upon storage, especially in the presence of air and light. Samples should be tested for peroxides before heating.

-

Pressure Build-up: Decomposition of liquids in sealed containers can lead to a significant pressure increase. Appropriate pressure-rated crucibles and safety precautions should be used.

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, lab coat, and gloves, should be worn at all times.

Conclusion

While specific experimental data on the thermal stability and decomposition of this compound is limited in the public domain, a comprehensive understanding can be inferred from the behavior of related propylene glycols and propylene glycol ethers. The onset of thermal decomposition is expected to be in the range of 160-350°C, with the exact temperature and decomposition products being highly dependent on the experimental conditions, particularly the presence of oxygen. The primary decomposition pathways likely involve dehydration and ether bond cleavage, leading to the formation of smaller aldehydes, ketones, and, in the presence of oxygen, carboxylic acids. For a definitive characterization of TPGPE's thermal properties, it is essential to conduct detailed TGA and DSC analyses following the protocols outlined in this guide. Such data is critical for ensuring the safe and effective use of this versatile solvent in research, development, and manufacturing processes.

References

An In-depth Technical Guide on the Vapor Pressure and Boiling Point of Tripropylene Glycol Monomethyl Ether at Reduced Pressure

Introduction

This technical guide provides a comprehensive overview of the vapor pressure and boiling point of Tripropylene Glycol Monomethyl Ether (TPM), often referred to by the CAS Number 25498-49-1. It is important to note that while the request specified "Tripropylene glycol monopropyl ether," the readily available scientific data pertains to the monomethyl ether. This document synthesizes the existing data on its physical properties under reduced pressure, details common experimental methodologies for these measurements, and illustrates the fundamental relationship between vapor pressure and boiling point. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of these properties for applications such as formulation, purification, and process design.

Data Presentation: Vapor Pressure and Boiling Point

The following table summarizes the available quantitative data for the vapor pressure and boiling point of Tripropylene Glycol Monomethyl Ether at various pressures.

| Parameter | Temperature (°C) | Pressure | Source |

| Vapor Pressure | 20 | 1.7 Pa | [1] |

| 20 | 0.01 mmHg | ||

| 20 | 0.023 mmHg | [2] | |

| 25 | <0.1 mmHg | [3] | |

| 25 | 0.001 mmHg (estimated) | [4] | |

| Boiling Point | 100 | 2 mm Hg | [5] |

| 236 - 251 (Distillation Range) | 760 mm Hg | [3] | |

| 243 | 760 mm Hg | ||

| 270.81 (estimated) | 760 mm Hg | [4] |

Experimental Protocols

While the specific experimental conditions used to generate the data above are not detailed in the source literature, this section describes standard methodologies for determining the boiling point and vapor pressure of a substance like Tripropylene Glycol Monomethyl Ether at reduced pressure.

Determination of Boiling Point at Reduced Pressure (Modified ASTM D1120)

A common method for determining the boiling point of a liquid at atmospheric pressure is outlined in ASTM D1120.[1][6][7][8][9] This method can be adapted for measurements at reduced pressure.

Apparatus:

-

A round-bottom flask of appropriate size.

-

A heating mantle or oil bath.

-

A Claisen adapter or distillation head.

-

A condenser (e.g., Liebig or Allihn).

-

A thermometer or thermocouple with appropriate accuracy.

-

A vacuum pump.

-

A manometer or vacuum gauge to measure the pressure.

-

Boiling chips or a magnetic stirrer.

Procedure:

-